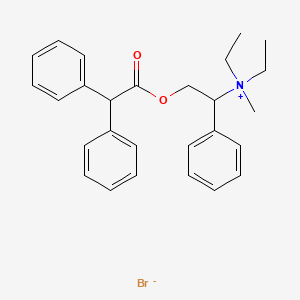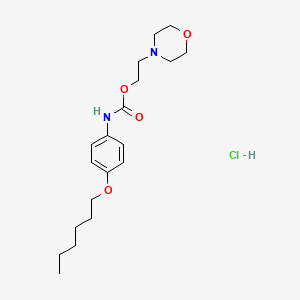
Diethyl(alpha-(hydroxymethyl)benzyl)methylammonium bromide diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“FC 612/A” is a hypothetical chemical compound used in various industrial and scientific applications. This compound is known for its unique properties, which make it valuable in fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “FC 612/A” typically involves a multi-step process. The initial step may include the reaction of precursor chemicals under controlled conditions. For instance, the reaction might involve heating a mixture of organic and inorganic compounds at elevated temperatures in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of “FC 612/A” is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to control the reaction parameters, ensuring consistent quality and yield. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“FC 612/A” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
“FC 612/A” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism by which “FC 612/A” exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound X: Known for its high reactivity and use in similar applications.
Compound Y: Shares structural similarities but differs in its functional groups.
Compound Z: Exhibits comparable properties but is used in different industrial processes.
Uniqueness of “FC 612/A”
“FC 612/A” stands out due to its unique combination of stability, reactivity, and versatility. Its ability to participate in a wide range of chemical reactions and its applications across multiple fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
102612-55-5 |
|---|---|
Formule moléculaire |
C27H32BrNO2 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C27H32NO2.BrH/c1-4-28(3,5-2)25(22-15-9-6-10-16-22)21-30-27(29)26(23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h6-20,25-26H,4-5,21H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XCKJQDINEYRWRE-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















